![molecular formula C15H12N4O3 B3829986 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B3829986.png)
5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
Übersicht
Beschreibung
5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], also known as MNPH, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. MNPH is a hydrazone derivative of 5-methyl-1H-indole-2,3-dione, which is a well-known indole derivative with various biological activities.
Wirkmechanismus
The mechanism of action of 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] is not fully understood, but it is believed to involve the modulation of various cellular pathways and signaling molecules. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has been reported to inhibit the activity of reactive oxygen species (ROS) and inflammatory cytokines, which are known to contribute to oxidative stress and inflammation. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has also been shown to activate various cellular antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
Biochemical and Physiological Effects:
5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has been reported to scavenge ROS and inhibit the production of inflammatory cytokines, which are known to contribute to oxidative stress and inflammation. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has also been studied for its effects on the central nervous system, particularly its potential as a neuroprotective agent against oxidative stress and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] can be synthesized using simple reaction conditions and is stable under normal laboratory conditions. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has also been shown to have low toxicity in various cell lines and animal models, which makes it a safe candidate for further studies. However, 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has some limitations for lab experiments, including its limited solubility in water and its potential for non-specific binding to proteins and other biomolecules.
Zukünftige Richtungen
5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has several potential future directions for scientific research. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has shown promising results in various preclinical studies, and further studies are needed to evaluate its efficacy and safety in animal models and human clinical trials. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] can also be modified to improve its pharmacological properties, such as its solubility, bioavailability, and selectivity. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] can also be used as a molecular probe to study various cellular pathways and signaling molecules, which can provide insights into the mechanisms of oxidative stress and inflammation. Overall, 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has great potential for scientific research and drug development, and further studies are needed to fully explore its therapeutic potential.
Conclusion:
In conclusion, 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] is a promising chemical compound that has gained significant attention in recent years due to its potential use in scientific research. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has been synthesized using simple reaction conditions and has been shown to have various biological activities, including antioxidant, anti-inflammatory, and anticancer activities. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has also been studied for its effects on the central nervous system, particularly its potential as a neuroprotective agent against oxidative stress and neurodegenerative diseases. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has great potential for scientific research and drug development, and further studies are needed to fully explore its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has been studied for its potential use in various scientific research areas, including medicinal chemistry, biochemistry, and neuroscience. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities, which make it a promising candidate for drug development. 5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has also been studied for its effects on the central nervous system, particularly its potential as a neuroprotective agent against oxidative stress and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
5-methyl-3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-9-2-7-13-12(8-9)14(15(20)16-13)18-17-10-3-5-11(6-4-10)19(21)22/h2-8,16,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJPJQGKRQKUIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



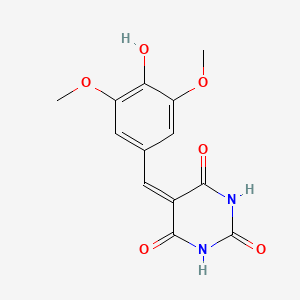
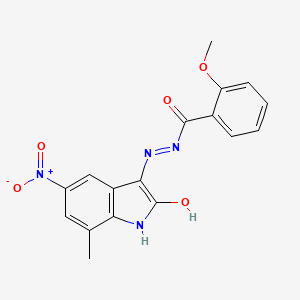
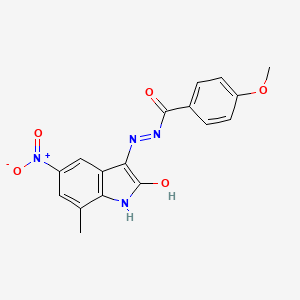

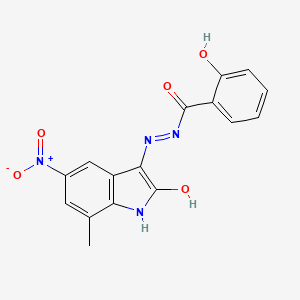
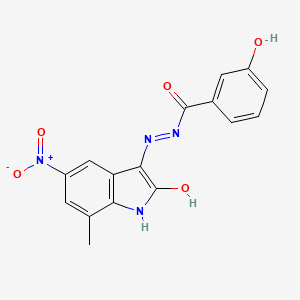


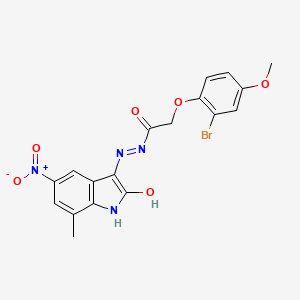
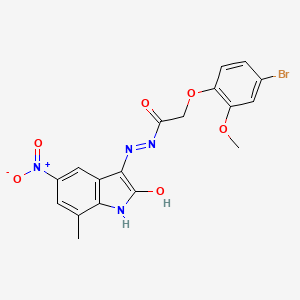
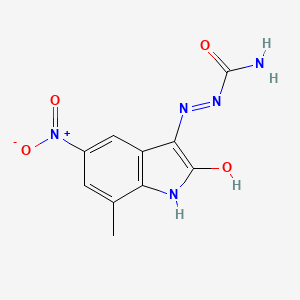
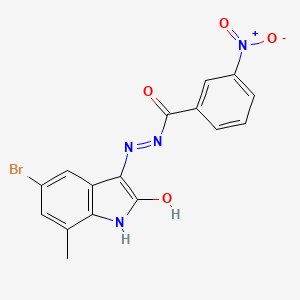
![5-[4-(dipropylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3829983.png)
![5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B3829991.png)